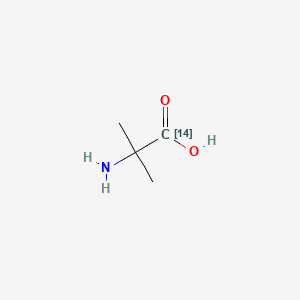

Valine-1-14C

説明

Valine-1-14C is a radioactive isotope of valine, an essential amino acid that plays a crucial role in protein synthesis and muscle metabolism. The radioactive labeling of valine with carbon-14 allows for the tracking of its metabolic fate in living organisms, making it a valuable tool in scientific research. In

科学的研究の応用

Respiration and Metabolism in Plants and Insects

- Respiration in Plants : Valine-1-14C has been instrumental in studying the respiration of valine in various plant tissues. For example, in peas, cabbages, pineapples, and bananas, a significant proportion of absorbed Valine-1-14C is metabolized into compounds other than valine, mainly CO2, acids, and amino acids (Dunford, Kirk, & Rees, 1990).

- Protein Synthesis in Insects : Valine-1-14C has been used to explore protein synthesis in insect tissues. Studies on the blowfly, Calliphora erythrocephala, showed that its fat body synthesizes protein that is released into the surrounding incubation medium, with the highest incorporation rates observed in larvae (Price, 1966).

Protein Synthesis and Degradation in Mammalian Cells

- Brain Protein Synthesis : Double labeling studies with Valine-1-14C have been used to investigate changes in brain protein synthesis. In goldfish, more valine was incorporated in the brains of trained fish compared to untrained ones, suggesting a change in the pattern of protein synthesis after acquiring new behavior (Shashoua, 1976).

- Insulin and Proteolysis in Liver : The impact of insulin on protein degradation, as measured by the turnover of free valine, was studied in isolated rat livers. Insulin was found to inhibit the net increase in valine accumulation, implying a reduction in proteolysis (Mortimore & Mondon, 1970).

RNA and Protein Synthesis in Sea Urchins

- Macromolecular Synthesis in Oocytes : Research using Valine-1-14C showed that oocytes of the sea urchin Lytechinus pictus incorporate significant amounts of valine into RNA and proteins, indicating substantial intrinsic RNA and protein synthesis in contrast to many other organisms (Piatigorsky, Ozaki, & Tyler, 1967).

特性

IUPAC Name |

2-amino-2-methyl(114C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-4(2,5)3(6)7/h5H2,1-2H3,(H,6,7)/i3+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOOLUPWFVMBKG-YZRHJBSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([14C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00919582 | |

| Record name | 2-Methyl(1-~14~C)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00919582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Valine-1-14C | |

CAS RN |

917-98-6 | |

| Record name | Valine-1-14C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl(1-~14~C)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00919582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

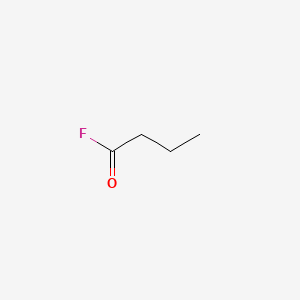

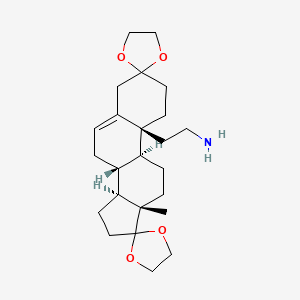

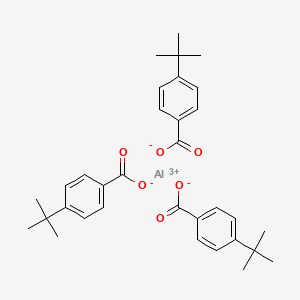

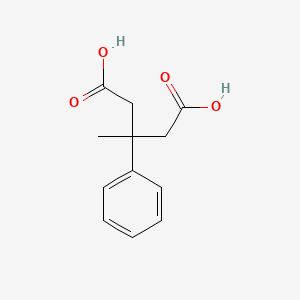

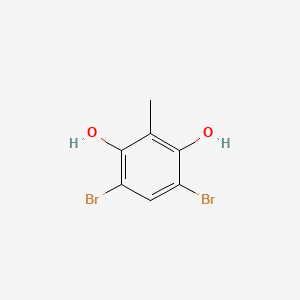

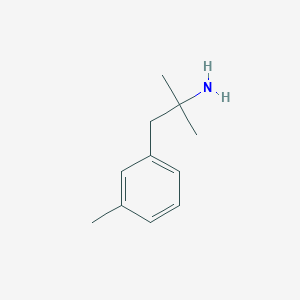

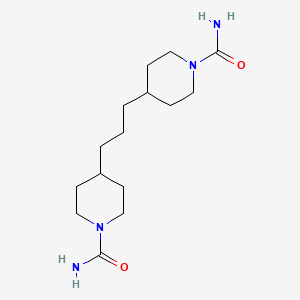

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

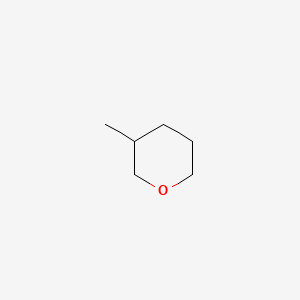

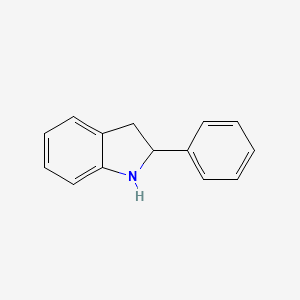

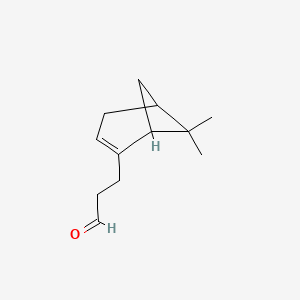

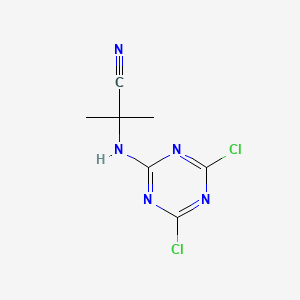

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 2-[bis(4-hydroxyphenyl)methyl]-, ethyl ester](/img/structure/B1614875.png)

![2H-Naphth[1,8-cd]isothiazole-3,5-disulfonic acid, 1,1-dioxide](/img/structure/B1614890.png)